molecular formula C23H18O5S B11417293 7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-ethoxybenzoate

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-ethoxybenzoate

Cat. No.: B11417293
M. Wt: 406.5 g/mol
InChI Key: ULAUUAVBEMIARN-UHFFFAOYSA-N
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Description

7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-ETHOXYBENZOATE is a complex organic compound that belongs to the class of benzoxathioles This compound is characterized by the presence of a benzoxathiole core, substituted with a 4-methylphenyl group and an ethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-ETHOXYBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxathiole Core: The benzoxathiole core can be synthesized through a cyclization reaction involving a thiol and a suitable aromatic aldehyde or ketone under acidic conditions.

    Substitution with 4-Methylphenyl Group:

    Esterification with Ethoxybenzoate: The final step involves the esterification of the benzoxathiole derivative with 3-ethoxybenzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-ETHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Aluminum chloride, DMAP.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted benzoxathiole derivatives.

Scientific Research Applications

7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-ETHOXYBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-ETHOXYBENZOATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to oxidative stress, cell signaling, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-METHOXYBENZOATE: Similar structure but with a methoxy group instead of an ethoxy group.

    7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-PROPOXYBENZOATE: Similar structure but with a propoxy group instead of an ethoxy group.

Uniqueness

The uniqueness of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-ETHOXYBENZOATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H18O5S

Molecular Weight

406.5 g/mol

IUPAC Name

[7-(4-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3-ethoxybenzoate

InChI

InChI=1S/C23H18O5S/c1-3-26-17-6-4-5-16(11-17)22(24)27-18-12-19(15-9-7-14(2)8-10-15)21-20(13-18)29-23(25)28-21/h4-13H,3H2,1-2H3

InChI Key

ULAUUAVBEMIARN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=C(C=C4)C

Origin of Product

United States

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